molecular formula C39H76NO8P B1235465 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine CAS No. 26662-94-2

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine

Cat. No. B1235465
CAS RN: 26662-94-2
M. Wt: 718 g/mol
InChI Key: FHQVHHIBKUMWTI-OTMQOFQLSA-N
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Description

Synthesis Analysis

POPE can be synthesized via enzyme-assisted methods, achieving high chemical purity and regiopurity. For example, a chemoenzymatic semisynthetic approach allows for the production of mixed-acyl phospholipids like POPE with high efficiency and specificity. This method combines the advantages of chemical synthesis (efficiency, high yields) with those of biocatalytic synthesis (specificity, non-toxicity) (Bogojevic & Leung, 2020).

Molecular Structure Analysis

The molecular structure of POPE has been explored through various spectroscopic techniques, including 2H NMR, revealing details about its thermotropic behavior, phase transitions, and molecular organization. Studies have shown that POPE undergoes a bilayer to hexagonal phase transition at elevated temperatures, influenced by the presence of cyclopropane rings and the degree of acyl chain saturation (Perly, Smith, & Jarrell, 1985).

Chemical Reactions and Properties

POPE's chemical behavior, including reactions and properties, is crucial for understanding its function within biological membranes. The replacement of a double bond by a cyclopropane ring in phosphatidylethanolamines like POPE affects its thermotropic behavior significantly, as demonstrated through 2H NMR spectroscopy. This structural modification leads to a decrease in the temperature of the gel to liquid-crystal phase transition and broadens the transition profile, indicating altered packing ability and membrane fluidity (Perly, Smith, & Jarrell, 1985).

Physical Properties Analysis

The physical properties of POPE, such as phase transitions and bilayer structure, have been meticulously studied. Differential scanning calorimetry (DSC) and atomic force microscopy (AFM) have been utilized to examine the thermal response and phase behavior of POPE in supported planar bilayers. These studies reveal the formation of intermediate structures in the transition from lamellar liquid crystalline to inverted hexagonal phases, providing insight into the nanomechanical properties of POPE bilayers (Picas, Montero, Morros, Oncins, & Hernández‐Borrell, 2008).

Scientific Research Applications

  • Biophysical Experiments

    • Field : Biophysics
    • Application : 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPC) is an important phospholipid for biophysical experiments .
    • Methods : It has been used to study various subjects such as lipid rafts . POPC is also used in systems mimicking the cell membrane such as Nanodiscs .
    • Results : The outcomes of these studies contribute to our understanding of lipid behavior and membrane dynamics .
  • Liposome Preparation

    • Field : Biochemistry
    • Application : POPC has been used in the liposome preparation for lipid binding assay of monogalactosyldiacylglycerol synthase (MGD1) activity in plant samples .
    • Methods : The preparation of liposome for fusion with human umbilical vein endothelial cells (HUVEC) to monitor interleukin1 induced clotting process .
    • Results : The results of these experiments help in understanding the role of lipids in various biological processes .
  • Nanomedicine

    • Field : Nanomedicine
    • Application : POPC has been used in the development of a nano-contrast agent with composite shell-core structure for ultrasonic/photothermal imaging-guided therapy in ischemic muscle disorders .
    • Methods : A composite encapsulation technique employing O-carboxymethyl chitosan (OCMC) and liposome was used to encapsulate the nano-contrast agent-containing gold nanorods (GNRs) and perfluoropentane (PFP) .
    • Results : The engineered nanostructure exhibited an average size of 203.18±1.49 nm, characterized by size uniformity, regular morphology, and a good biocompatibility profile .

Future Directions

Glycerophosphoethanolamine is an important precursor for glycerophosphocholine via the PEMT pathway . It is also a precursor for anandamide, an endocannabinoid neurotransmitter . These pathways could be potential areas of future research.

properties

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17-/t37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQVHHIBKUMWTI-OTMQOFQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212159
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
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Molecular Weight

718.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PE(16:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine

CAS RN

26662-94-2
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026662942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine
Source EPA DSSTox
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Record name (R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-2-[(1-oxohexadecyl)oxy]ethyl oleate
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Record name PE(16:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0008927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,570
Citations
M Wlodek, M Szuwarzynski, M Kolasinska-Sojka - Langmuir, 2015 - ACS Publications
… We studied the behavior of the negatively charged unsaturated phosphoethanolamine (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, POPE) and the zwitterionic …
Number of citations: 18 pubs.acs.org
L Picas, MT Montero, A Morros, G Oncins… - The Journal of …, 2008 - ACS Publications
… We studied the thermal response of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) by comparing the differential scanning calorimetry (DSC) data of liposomes with …
Number of citations: 21 pubs.acs.org
JH Borrell, O Domènech - The Journal of Physical Chemistry B, 2017 - ACS Publications
Because transmembrane proteins (TMPs) can be obtained with sufficient purity for X-ray diffraction studies more frequently than decades ago, their mechanisms of action may now be …
Number of citations: 10 pubs.acs.org
JT Lin, KM Lew, JM Chen, Y Iwasaki, TA McKeon - Lipids, 2000 - Wiley Online Library
… This method was also used to prepare the nonradioactive standards, 1palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine-Nmonomethyl and 1-palmitoyl-2-oleoyl-sn-glycero-3-phos…
Number of citations: 27 aocs.onlinelibrary.wiley.com
R Marinov, EJ Dufourc - Journal de Chimie Physique, 1995 - jcp.edpsciences.org
… The effect of 30 mol % cholesterol on the thermotropism and hydration of 1palmitoyl-2-oleoyl sn glycero-3-phosphoethanolamine (POPE) was monitored by solid state 31P-NMR of the …
Number of citations: 12 jcp.edpsciences.org
A Möuts, T Yamamoto, TKM Nyholm, M Murata… - Biophysical …, 2019 - cell.com
… Such colipids include 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE), 1,2-dioleoyl-sn-glycero-3phosphoethanolamine (DOPE), and tetra-linoleoyl cardiolipin (CL). In 1,…
Number of citations: 1 www.cell.com
K Doniza, HL Ong, AU Al Rey Villagracia… - De La Salle University …, 2015 - dlsu.edu.ph
Permeation of gases in lipid membranes shows significant contributions in the fields of chemistry, environmental toxicology, nanotechnology and many other fields. However, difficulties …
Number of citations: 2 www.dlsu.edu.ph
Ò Doménech, S Merino-Montero, MT Montero… - Colloids and Surfaces B …, 2006 - Elsevier
… -3-phosphocholine (POPC) and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPC), in equimolar proportions; and (ii) 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (…
Number of citations: 39 www.sciencedirect.com
M Doroudgar, M Lafleur - Biophysical journal, 2017 - cell.com
… , and sequentially acquired 2H and 31P solid-state NMR techniques to study the impacts of CerC16 on the polymorphism of 1-palmitoyl2-oleoyl-sn-glycero-3-phosphoethanolamine (…
Number of citations: 17 www.cell.com
JT Lin, KM Lew, JM Chen, TA McKeon - Journal of Chromatography A, 2000 - Elsevier
… 1 shows the separation of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine and 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine which were used in our metabolic …
Number of citations: 6 www.sciencedirect.com

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